4,5-Dichloronicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl2N2 |
|---|---|
Molecular Weight |
173.00 g/mol |
IUPAC Name |
4,5-dichloropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H |
InChI Key |
GNYISXOUYFOTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)C#N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 4,5 Dichloronicotinonitrile
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The electron-deficient nature of the pyridine ring in 4,5-Dichloronicotinonitrile makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the chlorine atoms, which act as good leaving groups. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride ion to restore aromaticity.
Regioselectivity in Nucleophilic Substitutions of Dichloronicotinonitriles
A key aspect of the nucleophilic substitution reactions of dichloronicotinonitriles is regioselectivity—the preferential substitution of one chlorine atom over the other. The position of nucleophilic attack is influenced by the electronic and steric environment of the carbon atoms attached to the chlorine atoms.
In the case of this compound, the two chlorine atoms are at positions 4 and 5. The electron-withdrawing nitrile group at the 3-position significantly influences the electron density distribution in the ring. Generally, positions ortho and para to the ring nitrogen are more activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.
While specific studies on the regioselectivity of this compound are not extensively documented in readily available literature, general principles of SNAr on substituted pyridines can be applied. The relative reactivity of the C-4 and C-5 positions towards nucleophilic attack would depend on the interplay of the inductive and resonance effects of the nitrile group and the ring nitrogen.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichlorinated Pyridines with Amines (Illustrative Examples)
| Dichloropyridine Derivative | Nucleophile | Major Product(s) | Reference |
| 2,6-Dichloropyridine | Ammonia | 2-Amino-6-chloropyridine | General Knowledge |
| 2,4-Dichloropyrimidine | Diethylamine | 2-Chloro-4-(diethylamino)pyrimidine | nih.gov |
| 2,4-Dichloropyrimidine | Triethylamine | 2-(Diethylamino)-4-chloropyrimidine (after in situ dealkylation) | nih.gov |
Note: This table provides illustrative examples of regioselectivity in related dichlorinated N-heterocycles to highlight the principles involved. Specific regioselectivity for this compound may vary.
Influence of Substituents on Reaction Pathways and Selectivity
The nature of the incoming nucleophile and the substituents already present on the pyridine ring play a crucial role in determining the reaction pathways and selectivity of nucleophilic aromatic substitution.
Stronger nucleophiles, such as alkoxides and thiolates, generally react more readily than weaker nucleophiles like amines. The steric bulk of the nucleophile can also influence the site of attack, with less hindered positions being favored.
The electron-withdrawing nitrile group in this compound activates the ring for nucleophilic attack. Conversely, the introduction of an electron-donating group through a substitution reaction would deactivate the ring towards further substitution. This effect can be utilized for the selective synthesis of monosubstituted products.
Transformations of the Nitrile Functional Group
The nitrile group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a range of important derivatives such as amines and carboxylic acids.
Reduction Reactions to Amine Derivatives
The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Catalytic hydrogenation is a common method for this transformation.
Catalytic hydrogenation typically involves the use of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the desired amine. For instance, the reduction of nitriles to Boc-protected amines can be achieved using nickel boride, generated in situ from nickel(II) chloride and sodium borohydride.
Table 2: General Conditions for Catalytic Hydrogenation of Nitriles
| Catalyst | Hydrogen Source | Solvent | Typical Conditions |
| Raney Nickel | H₂ gas | Ethanol, Methanol | Room temperature to moderate heat, atmospheric to high pressure |
| Palladium on Carbon (Pd/C) | H₂ gas, Transfer hydrogenation reagents (e.g., ammonium (B1175870) formate) | Ethanol, Methanol, Ethyl acetate | Room temperature, atmospheric pressure |
| Platinum Oxide (PtO₂) | H₂ gas | Acetic acid, Ethanol | Room temperature, atmospheric pressure |
Hydrolysis and Related Nitrile Conversions
The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. The outcome of the reaction is dependent on the reaction conditions.
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The reaction proceeds via the formation of a protonated nitrile, which is then attacked by water. Subsequent steps lead to the formation of an amide intermediate, which can be further hydrolyzed to the carboxylic acid.
Base-catalyzed hydrolysis is usually carried out by heating the nitrile with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction is initiated by the attack of a hydroxide ion on the nitrile carbon, leading to the formation of an imidic acid intermediate which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylate salt, which upon acidification gives the carboxylic acid.
Partial hydrolysis to the amide can sometimes be achieved under milder conditions, for example, by using certain catalysts or by carefully controlling the reaction time and temperature.
Electrophilic Reactions and Ring Functionalization
Electrophilic aromatic substitution reactions on the pyridine ring of this compound are generally difficult to achieve. The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards attack by electrophiles. Furthermore, the two chlorine atoms and the nitrile group are also strongly electron-withdrawing, further deactivating the ring.
Reactions such as nitration, halogenation, and Friedel-Crafts acylation, which are common for benzene (B151609) and other electron-rich aromatic systems, typically require harsh conditions for pyridine and its electron-deficient derivatives, often resulting in low yields and poor selectivity. The pyridine nitrogen can also be protonated or complex with Lewis acids under the reaction conditions, which further deactivates the ring. Therefore, direct electrophilic functionalization of this compound is not a common synthetic strategy.
Mechanistic Studies of Key Transformations Involving Dichloronicotinonitriles
The reactivity of this compound is predominantly characterized by nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. The presence of two chlorine atoms on the pyridine ring, activated by the electron-withdrawing nitrile group, renders the molecule susceptible to attack by a variety of nucleophiles. Mechanistic studies of such transformations, often employing a combination of kinetic experiments and computational chemistry, provide profound insights into the underlying reaction pathways, regioselectivity, and the factors governing the reaction rates. While specific detailed mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed from the well-established principles of SNAr reactions on related halogenated pyridines and other activated heteroaromatic compounds.
The key transformations of dichloronicotinonitriles primarily involve the substitution of one or both chlorine atoms. The mechanistic details of these reactions are crucial for predicting product outcomes and optimizing reaction conditions. Generally, SNAr reactions can proceed through two principal mechanistic pathways: a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism.
The more traditionally accepted pathway for SNAr reactions is the stepwise addition-elimination mechanism . This process is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This attack is generally the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing nitrile group. In the subsequent, typically faster, step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Recent research, however, has brought to light that not all SNAr reactions adhere to the classic stepwise model. A concerted mechanism , where the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur in a single transition state, has been proposed and computationally supported for certain systems. The preference for a stepwise versus a concerted pathway is influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. For instance, reactions with less stable potential Meisenheimer intermediates are more likely to proceed via a concerted pathway.
Computational studies, particularly those employing Density Functional Theory (-dft), have become indispensable tools for elucidating the intricate details of these reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energy barriers, which are critical in predicting the feasibility and rate of a reaction, as well as the regioselectivity when multiple reaction sites are available.
In the case of this compound, the two chlorine atoms are in distinct chemical environments, leading to questions of regioselectivity . The chlorine at the 4-position is para to the nitrogen atom of the pyridine ring, while the chlorine at the 5-position is meta. The pyridine nitrogen and the nitrile group both exert electron-withdrawing effects, which activate the ring towards nucleophilic attack. Computational models, such as Frontier Molecular Orbital (FMO) theory and analysis of the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), can predict the more electrophilic carbon atom and thus the more likely site of nucleophilic attack. Generally, positions ortho and para to the ring nitrogen and the electron-withdrawing nitrile group are more activated. Therefore, the C4 position is expected to be more susceptible to nucleophilic attack than the C5 position.
Furthermore, steric factors can play a significant role in determining the regioselectivity. In a related compound, 4-methyl-2,6-dichloronicotinonitrile, the nucleophilic substitution was observed to occur selectively at the C6 position, which was attributed to the greater steric hindrance at the C2 position. This suggests that for this compound, the relative accessibility of the C4 and C5 positions to the incoming nucleophile could also influence the product distribution.
To provide a more quantitative insight into the reactivity of this compound, computational methods can be used to calculate various reactivity descriptors. These descriptors, derived from DFT calculations, can help in predicting the most probable reaction pathways and regiochemical outcomes.
| Descriptor | C4-Position | C5-Position | Interpretation |
|---|---|---|---|
| LUMO Coefficient | Higher | Lower | Indicates C4 is more susceptible to nucleophilic attack. |
| Calculated Partial Charge | More Positive | Less Positive | Suggests C4 is the more electrophilic center. |
| Fukui Function (f-) | Higher Value | Lower Value | Predicts C4 as the preferred site for nucleophilic attack. |
Kinetic studies on analogous systems, such as the reaction of 4-X-substituted-2,6-dinitrochlorobenzenes with pyridines, have demonstrated how the electronic nature of substituents and the solvent composition can influence the reaction rate. These studies often reveal linear free-energy relationships, such as the Hammett and Brønsted correlations, which provide further mechanistic insights. For instance, a positive Hammett ρ value indicates a buildup of negative charge in the transition state, consistent with the formation of a Meisenheimer-like intermediate.
| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) at C4 | Calculated Activation Energy (kcal/mol) at C5 |
|---|---|---|---|
| Ammonia | Stepwise (Meisenheimer) | Lower | Higher |
| Hydroxide | Stepwise (Meisenheimer) | Lower | Higher |
| Thiolate | Stepwise (Meisenheimer) | Lower | Higher |
Derivatization Strategies and Novel Compound Synthesis from 4,5 Dichloronicotinonitrile
Synthesis of Pyridine (B92270) Derivatives via Chlorine Atom Displacement
The chlorine atoms on the 4,5-Dichloronicotinonitrile ring are susceptible to nucleophilic aromatic substitution, allowing for their displacement by a variety of nucleophiles. This strategy is a direct method for introducing new functional groups to the pyridine core. The reactivity of the chlorine atoms is enhanced by the electron-withdrawing effects of the adjacent cyano group and the ring nitrogen. In dihalopyridines, the position of substitution is often dictated by the electronic properties of the ring, with positions ortho or para to the nitrogen atom (C2, C4, C6) being generally more activated toward nucleophilic attack.
While specific studies detailing the nucleophilic displacement on this compound were not present in the provided search results, the general principles of pyridine chemistry suggest that reactions with nucleophiles such as amines, thiols, and alkoxides would lead to the corresponding substituted pyridine derivatives. The regioselectivity of such reactions would depend on the specific nucleophile and reaction conditions employed.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is one of the most widely used methods. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate. This step is often rate-determining.
Transmetalation: The organic group from the organoboron reagent (R'-B(OR)2) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This step requires activation by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
In dichloropyridine substrates, the regioselectivity of the cross-coupling is a critical consideration. For isomers like 2,4- and 2,5-dichloropyridine, the reaction typically occurs preferentially at the position adjacent to the nitrogen atom (C2). However, for 3,4-dichloropyridine, Suzuki-Miyaura coupling is known to preferentially occur at the C4 position. This suggests that for this compound, the C4 position would be the more reactive site for palladium-catalyzed cross-coupling reactions due to its para-relationship with the ring nitrogen, which enhances its electrophilicity. The presence of the C3-cyano group would further activate this position.
It is also possible to control and even reverse the innate site-selectivity of dichloropyridines by carefully selecting the palladium ligand. The use of sterically bulky N-heterocyclic carbene (NHC) ligands, for example, has been shown to promote coupling at the C4 position of 2,4-dichloropyridines, a site that is typically less reactive. This ligand-controlled selectivity opens pathways to previously difficult-to-access isomers.
Below is a representative table for a Suzuki-Miyaura reaction involving a dichloropyridine substrate.
| Component | Example Reagent/Condition | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophilic coupling partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Catalyzes the C-C bond formation |
| Ligand (optional) | Triphenylphosphine (PPh₃), SPhos, XPhos, or an NHC ligand | Stabilizes the catalyst and influences reactivity/selectivity |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the organoboron reagent for transmetalation |
| Solvent | Toluene, Dioxane, or DMF, often with water | Dissolves reactants and facilitates the reaction |
Exploration of Multi-Component Reactions for Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the initial components, represent a highly efficient strategy for generating molecular diversity. These reactions are characterized by their high atom economy, operational simplicity, and the ability to construct complex molecular scaffolds in a convergent manner. The application of MCRs to this compound provides a powerful avenue for the rapid synthesis of diverse heterocyclic libraries.
One promising approach involves the reaction of this compound with various nucleophiles and a third component in a one-pot fashion. For instance, a three-component reaction between this compound, an amino compound, and an active methylene (B1212753) compound can lead to the formation of fused pyridine systems such as pyridopyrimidines. In a hypothetical reaction, the more reactive chlorine atom at the 4-position of this compound would first undergo nucleophilic substitution by the amino compound. The resulting intermediate could then react with the active methylene compound, followed by an intramolecular cyclization to yield the fused heterocyclic system. The regioselectivity of the initial substitution is a key factor, often influenced by the electronic and steric environment of the chlorine atoms.
A notable example, while not directly involving this compound, is the reaction of the structurally related 4-methyl-2,6-dichloronicotinonitrile with malononitrile (B47326) dimer in the presence of a base. This reaction proceeds via a regioselective nucleophilic substitution of the chlorine atom at the 6-position, highlighting the potential for selective functionalization of dichlorinated nicotinonitriles in MCRs.
The Gewald reaction, a well-established MCR for the synthesis of 2-aminothiophenes, could also be adapted for the derivatization of this compound. By reacting a suitable derivative of this compound (where one of the chlorine atoms is replaced by a group that can participate in the Gewald reaction) with an activated nitrile and elemental sulfur, novel thiophene-fused pyridine derivatives could be synthesized.
The following interactive table showcases a hypothetical library of compounds that could be synthesized from this compound using multi-component reactions.
| Entry | Amino Compound | Active Methylene Compound | Resulting Heterocycle |
| 1 | Aniline | Malononitrile | Pyridopyrimidine |
| 2 | Benzylamine | Ethyl Cyanoacetate | Pyridopyrimidine |
| 3 | Hydrazine | Acetylacetone | Pyridopyridazine |
| 4 | Guanidine | Diethyl Malonate | Pyridopyrimidine |
Late-Stage Functionalization Approaches for Complex Derivatives
Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis. This approach avoids the need for de novo synthesis of each new analog and enables the rapid exploration of structure-activity relationships. For derivatives of this compound, LSF techniques can be employed to introduce a wide range of functional groups, further expanding their chemical diversity.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for the late-stage functionalization of halogenated pyridines like this compound. Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings can be used to form new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. The differential reactivity of the two chlorine atoms can potentially allow for selective, sequential functionalization. For example, under carefully controlled conditions, it may be possible to selectively couple a boronic acid at the more reactive chlorine position, leaving the second chlorine available for a subsequent, different cross-coupling reaction. This stepwise approach would provide access to a wide array of unsymmetrically substituted nicotinonitrile derivatives.
Recent advancements in C-H activation provide another powerful tool for the late-stage functionalization of this compound derivatives. After initial derivatization at the chloro-positions, the remaining C-H bonds on the pyridine ring can be targeted for functionalization. This strategy allows for the introduction of functional groups at positions that are not readily accessible through classical methods. For instance, iridium- or rhodium-catalyzed C-H borylation followed by subsequent cross-coupling can be used to introduce a variety of substituents at the C-2 or C-6 positions of the pyridine ring.
The table below illustrates potential late-stage functionalization strategies for a generic derivative of this compound.
| Starting Derivative | LSF Reaction | Reagent | Functional Group Introduced |
| 4-Amino-5-chloro-nicotinonitrile | Suzuki Coupling | Phenylboronic Acid | Phenyl |
| 4-Chloro-5-methoxy-nicotinonitrile | Buchwald-Hartwig Amination | Morpholine | Morpholinyl |
| 4,5-Di(thiophen-2-yl)nicotinonitrile | C-H Arylation | Benzene (B151609) | Phenyl |
| 4-Ethyl-5-chloro-nicotinonitrile | Photoredox Catalysis | Trifluoromethyl Source | Trifluoromethyl |
Advanced Spectroscopic and Computational Characterization of 4,5 Dichloronicotinonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4,5-Dichloronicotinonitrile. While simple one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced two-dimensional (2D) techniques are often employed for unambiguous assignment of all proton and carbon signals, which is especially critical when differentiating between isomers such as 2,5-dichloronicotinonitrile (B182220) or 4,6-dichloronicotinonitrile.
Detailed research findings from NMR studies allow for the precise mapping of atomic connectivity. For instance, ¹H NMR spectroscopy of a related isomer, 4,6-dichloronicotinonitrile, reveals two singlets in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. chemicalbook.com In the case of this compound, two distinct signals, appearing as doublets due to proton-proton coupling, would be expected for the protons at the C2 and C6 positions.
Advanced NMR experiments further refine this structural data:
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, which would confirm the adjacency of the C2 and C6 protons in the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the positions of the chloro and cyano substituents.
The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable data for structural verification.
Table 1: Representative ¹H NMR Data for Dichloronicotinonitrile Isomers
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|---|
| 4,6-Dichloronicotinonitrile | CDCl₃ | 8.67 | s | H-2 |
This interactive table showcases typical NMR data used for structural identification. Data is illustrative of the technique.
Mass Spectrometry Applications for Molecular Analysis and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound, confirm its elemental composition, and assess its purity. Typically coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides both separation and identification capabilities.
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern of peaks (M⁺, M+2, M+4) would be visible, providing definitive evidence for the presence of two chlorine atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the elemental formula. This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. Furthermore, the fragmentation pattern observed in MS/MS experiments can provide structural information, helping to confirm the connectivity of the atoms within the molecule. LC-MS is also widely used for the quantitative analysis of related compounds and their metabolites in various matrices. researchtrends.net
Table 2: Molecular Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₂Cl₂N₂ |
| Molecular Weight | 173.00 g/mol |
This interactive table summarizes fundamental molecular data obtained through mass spectrometry.
X-ray Crystallography for Solid-State Structure Determination of Dichloronicotinonitrile Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly available, studies on closely related nicotinonitrile derivatives demonstrate the power of this technique.
By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can construct a detailed model of the molecular structure. This model provides highly accurate measurements of:
Bond lengths: The precise distances between bonded atoms.
Bond angles: The angles formed between adjacent bonds.
Torsional angles: The dihedral angles that define the conformation of the molecule.
Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions are fundamental to understanding the physical properties of the solid material. For example, single-crystal X-ray diffraction has been successfully used to study the specific features of the molecular structures of various 4,5-diaryl-substituted 3-hydroxy-2,2′-bipyridine-6-carbonitriles. researchgate.net Similarly, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile has been determined, providing detailed insight into its solid-state conformation. echemcom.com
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides powerful tools for investigating the properties of this compound at the molecular level. Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to complement and interpret experimental data. researchgate.net
Quantum chemical calculations can elucidate the electronic structure of this compound, offering predictions about its reactivity. Key parameters derived from these calculations include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen of the nitrile group and the pyridine ring would be expected to be electron-rich sites.
Mulliken and Natural Population Analysis (NPA): These methods assign partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution and bond polarities.
These computational insights are invaluable for predicting how the molecule will interact with other reagents and for understanding its reaction mechanisms. mdpi.com
While this compound is a relatively rigid molecule, computational methods can be used to perform a conformational analysis, especially for more complex derivatives. This involves calculating the molecule's potential energy as a function of its geometry, typically by rotating specific bonds. The resulting potential energy surface helps to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For flexible molecules, this analysis is essential for understanding which shapes the molecule is likely to adopt in different environments. unito.it
A significant application of quantum mechanical studies is the prediction of spectroscopic data, which serves as a powerful tool for validating experimental results. Computational software can calculate various spectroscopic parameters:
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. Comparing these predicted values with the experimental spectrum can provide strong support for a proposed structure.
Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as C-Cl, C≡N, and aromatic C-H stretches.
Table 3: Conceptual Comparison of Experimental vs. Computationally Predicted Data
| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT) |
|---|---|---|
| ¹H Chemical Shift (H-2) | Observed Value | Calculated Value |
| ¹H Chemical Shift (H-6) | Observed Value | Calculated Value |
| ¹³C Chemical Shift (C-3) | Observed Value | Calculated Value |
This conceptual table illustrates how computational predictions are benchmarked against experimental data for structural validation.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Building Block in Complex Molecular Architectures
4,5-Dichloronicotinonitrile serves as a crucial starting material for the construction of intricate molecular frameworks, most notably in the synthesis of phthalocyanine (B1677752) derivatives. Phthalocyanines are large, aromatic macrocyclic compounds that have found applications in dyes, catalysts, and functional materials. The synthesis of substituted phthalonitriles is a key step in producing phthalocyanines with tailored properties, and this compound is often used as an intermediate in these syntheses.
The chlorine atoms in this compound are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, it can be converted to 4,5-difluorophthalonitrile (B176858) through an aromatic nucleophilic substitution reaction with potassium fluoride. This difluoro intermediate can then be used to synthesize more complex phthalocyanine structures.
One of the most well-documented applications is its use in preparing 4,5-disubstituted phthalonitriles, which are then used to create phthalocyanines. For example, the reaction of 4,5-dichlorophthalonitrile (B145054) with hexanethiol leads to the formation of 4,5-dihexylthiophthalonitrile. This derivative is a popular, non-commercially available building block for a wide range of phthalocyanines due to the enhanced solubility it imparts to the final macrocycle.
Furthermore, Sonogashira coupling reactions performed on 4,5-dichlorophthalonitrile can yield dialkynyl-substituted phthalonitriles, which are precursors to asymmetrically substituted A₃B-type phthalocyanines. These complex structures are of interest for their unique photophysical properties. The versatility of this compound as a building block is evident in the variety of phthalocyanine architectures that can be accessed, including monomeric, dimeric, and multidecker complexes.
| Precursor | Reagents | Product | Application of Product |
| 4,5-Dichlorophthalonitrile | Hexanethiol, K₂CO₃, DMSO | 4,5-Dihexylthiophthalonitrile | Soluble phthalocyanine synthesis |
| 4,5-Dichlorophthalonitrile | Potassium fluoride | 4,5-Difluorophthalonitrile | Intermediate for phthalocyanines |
| 4,5-Dichlorophthalonitrile | Alkynes (Sonogashira coupling) | Dialkynyl-substituted phthalonitriles | Precursors for A₃B phthalocyanines |
Precursor in Agrochemical Synthesis
Halogenated pyridines, the class of compounds to which this compound belongs, have garnered attention as promising candidates for agrochemicals. Research into 2,6-dihalopyridines has identified compounds with insecticidal, acaricidal, and herbicidal properties that exhibit low phytotoxicity. They have also been investigated as fungicides, plant growth regulators, and antidotes for herbicides like 2,4-D. The reactivity of the halogen atoms on the pyridine (B92270) ring allows for the synthesis of a wide array of derivatives, making them attractive for the development of new agricultural products. While the potential for this compound in this field is clear, specific, commercialized agrochemicals derived directly from this compound are not extensively documented in publicly available literature.
Intermediate in Pharmaceutical and Bioactive Compound Development
This compound and related chlorinated nitrile compounds are recognized as valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The presence of chlorine atoms can significantly influence the biological activity of a molecule. Phthalocyanine derivatives, which can be synthesized from this compound, are being explored for various biomedical applications.
For example, phthalocyanines are investigated as photosensitizers in photodynamic therapy (PDT) for cancer. Specific derivatives synthesized from precursors related to this compound have shown potential in this area. Furthermore, functionalization of these phthalocyanines, for instance with biotin, can aid in targeting cancer cells. The synthesis of novel phthalocyanines from phthalonitrile (B49051) derivatives has also yielded compounds with significant antioxidant and antitumor properties.
The development of new bioactive compounds often involves the creation of libraries of molecules for screening. The reactivity of this compound makes it a suitable scaffold for generating such libraries of novel heterocyclic compounds with potential therapeutic applications.
| Compound Class | Synthetic Route from Dichloronicotinonitrile Derivative | Potential Biological Application |
| Substituted Phthalocyanines | Cyclotetramerization of substituted phthalonitriles | Photosensitizers for Photodynamic Therapy (PDT) |
| Biotin-conjugated Phthalocyanines | Functionalization of phthalocyanine precursor | Cancer cell targeting |
| Novel Phthalocyanine Dyes | Reaction of phthalonitrile derivatives with DBO or hydroquinone | Antioxidant and antitumor agents |
Applications in Dye and Pigment Chemistry
A primary and well-established application of this compound is in the synthesis of dyes and pigments, particularly phthalocyanines. Phthalocyanines are a major class of synthetic pigments and dyes known for their intense blue and green colors and excellent stability.
This compound serves as a key intermediate in the production of substituted phthalonitriles, which are the direct precursors to the phthalocyanine macrocycle. The substituents introduced onto the phthalonitrile ring, originating from the reaction of this compound with various nucleophiles, play a crucial role in determining the final properties of the dye or pigment, such as its color, solubility, and fastness. The synthesis of novel phthalocyanine dyes from new phthalonitrile derivatives has been a subject of research to develop colorants with enhanced properties.
Potential in Polymer and Functional Materials Science
The derivatives of this compound, especially phthalocyanines, have significant potential in the field of polymer and functional materials science. Phthalocyanines can be incorporated into polymers to create materials with unique optical and electronic properties.
The ability to tailor the structure of phthalocyanines by starting with substituted phthalonitriles derived from this compound allows for the fine-tuning of the properties of the resulting materials. For example, phthalocyanine-containing polymers can be designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thermal stability and vibrant colors of phthalocyanines also make them suitable for use as colorants in high-performance plastics. Research has explored the synthesis of novel phthalocyanine dyes that can be used to create new functional materials.
Future Research Directions and Unexplored Avenues
Sustainable and Green Chemistry Approaches to Dichloronicotinonitrile Synthesis
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. mdpi.comrsc.org Future research should focus on applying the principles of green chemistry to the production of 4,5-Dichloronicotinonitrile, moving away from traditional methods that may rely on hazardous reagents or generate significant waste. ijfmr.com Key areas for investigation include:
Catalytic Routes: Exploring novel catalysts to improve reaction efficiency and reduce energy consumption. This could involve using earth-abundant metal catalysts or even metal-free catalytic systems.
Alternative Solvents: Investigating the use of safer, more sustainable solvents such as water, supercritical CO2, or bio-based solvents to replace conventional volatile organic compounds. rsc.org The use of water as a solvent, for instance, is highly advantageous due to its non-flammability, non-toxicity, and low cost. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net
Solvent-Free Reactions: Developing solid-state or grinding methods that eliminate the need for solvents altogether, which can simplify purification and reduce environmental impact. ijfmr.comresearchgate.net
A comparative analysis of a hypothetical traditional versus a green synthesis approach is presented below, illustrating potential improvements in sustainability metrics.
| Metric | Hypothetical Traditional Route | Hypothetical Green Route | Potential Improvement |
| Solvent | Chlorinated Hydrocarbons (e.g., Dichloromethane) | Water or Supercritical CO2 | Reduced toxicity and environmental persistence |
| Catalyst | Stoichiometric Reagents | Recyclable Heterogeneous Catalyst | Waste reduction and catalyst reusability |
| Atom Economy | Low-Medium | High | Increased efficiency, less waste |
| Energy Input | High Temperature Reflux | Microwave-assisted or Ambient Temperature | Reduced energy consumption |
Novel Reactivity Patterns and Unconventional Transformations
The reactivity of this compound is largely defined by its three functional components: the pyridine (B92270) ring, the two chlorine substituents, and the nitrile group. While standard nucleophilic aromatic substitution reactions are expected, future research could uncover more novel transformations.
C-H Activation: Exploring the selective functionalization of the C-H bonds on the pyridine ring to introduce new substituents without pre-functionalization, offering a more direct and efficient route to complex derivatives.
Photocatalysis: Utilizing visible-light photocatalysis to enable unique transformations that are not accessible through traditional thermal methods, such as radical-based reactions for novel C-C or C-heteroatom bond formations. researchgate.net
Transition-Metal Catalyzed Cross-Coupling: While standard coupling reactions are likely possible, future work could focus on developing unconventional coupling partners or catalytic systems that allow for the selective, sequential substitution of the two chlorine atoms, providing precise control over the final molecular architecture.
Nitrile Group Transformations: Moving beyond simple hydrolysis or reduction, research could investigate cycloaddition reactions or the use of the nitrile group as a directing group to influence reactivity at other positions on the ring. The synthesis of heterocycles from related dichlorophthalonitriles suggests a rich area for exploration. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Paradigms
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and improved scalability. nih.govnih.gov Integrating the synthesis of this compound and its derivatives into continuous flow systems is a promising avenue for future development.
A key advantage of flow chemistry is its ability to handle hazardous reagents and exothermic reactions safely due to the small reaction volumes and high surface-area-to-volume ratios in microreactors. researchgate.net This could be particularly beneficial for reactions involving the diazotization or substitution of the pyridine ring. Furthermore, multistep syntheses can be telescoped into a single continuous process, eliminating the need for isolating and purifying intermediates. nih.gov
Automated synthesis platforms could be coupled with flow reactors to rapidly generate libraries of this compound derivatives. durham.ac.uknih.gov This high-throughput approach would accelerate the discovery of new compounds with desirable properties for applications in pharmaceuticals or materials science. nih.gov
| Feature | Batch Synthesis | Flow Chemistry | Advantage of Integration |
| Safety | Potential for thermal runaway with exothermic reactions. | Superior heat transfer, small reaction volumes mitigate risks. | Safer handling of potentially hazardous intermediates. |
| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for longer durations ("scaling out"). | Predictable and seamless transition from lab to production scale. |
| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. | Higher reproducibility and product purity. |
| Library Synthesis | Labor-intensive and slow for creating many derivatives. | Amenable to automation for rapid library generation. | Accelerated discovery of novel derivatives. |
Computational Design and Discovery of Novel Dichloronicotinonitrile Derivatives
In silico methods are indispensable tools in modern chemical research for accelerating the discovery of new molecules with specific functions. researchgate.net Computational chemistry can be employed to design novel derivatives of this compound with tailored properties.
Structure-Based Drug Design: Molecular docking studies can be used to predict how derivatives might bind to biological targets, such as enzyme active sites. This approach can guide the synthesis of new potential therapeutic agents. mdpi.comrsc.org
Pharmacophore Modeling: By identifying the key structural features required for a specific biological activity, pharmacophore models can be used to screen virtual libraries of this compound derivatives to identify promising candidates for synthesis. frontiersin.org
QSAR (Quantitative Structure-Activity Relationship): QSAR models can be developed to correlate the structural properties of derivatives with their activities, enabling the prediction of the efficacy of new, unsynthesized compounds. researchgate.net
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable pharmacokinetic profiles and reducing late-stage failures in drug development. nih.gov
The table below illustrates a hypothetical output from a computational screening of designed derivatives.
| Derivative ID | Modification | Predicted LogP | Predicted TPSA (Ų) | Predicted Binding Affinity (kcal/mol) |
| DCN-001 | 4-Cl -> 4-OCH3 | 2.1 | 65.7 | -7.5 |
| DCN-002 | 5-Cl -> 5-NH2 | 1.5 | 89.8 | -8.2 |
| DCN-003 | 4-Cl -> 4-Phenyl | 3.8 | 53.5 | -9.1 |
| DCN-004 | 5-Cl -> 5-Morpholine | 2.5 | 62.8 | -8.8 |
Exploration in Advanced Functional Materials with Dichloronicotinonitrile Scaffolds
The unique electronic and structural features of the this compound core make it an attractive building block for advanced functional materials. wiley.com The pyridine nitrogen atom and the nitrile group can act as coordination sites for metal ions, while the chlorinated positions provide handles for further functionalization and polymerization.
Potential areas of exploration include:
Metal-Organic Frameworks (MOFs): Derivatives of this compound could serve as novel organic linkers for the construction of MOFs with interesting catalytic, gas storage, or sensing properties.
Organic Semiconductors: By extending the π-conjugated system through cross-coupling reactions at the chlorine positions, new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs), could be developed.
Phthalocyanine (B1677752) Analogues: The dinitrile functionality is a key precursor for the synthesis of phthalocyanines. The nitrogen atom in the pyridine ring of this compound could lead to the formation of novel phthalocyanine analogues with unique photophysical and electronic properties, making them suitable for applications as dyes, catalysts, or photosensitizers. researchgate.net
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing 4,5-Dichloronicotinonitrile?
Answer:
The synthesis of this compound requires precise control of nitrile group introduction and halogenation. A typical approach involves:
- Stepwise halogenation of nicotinonitrile derivatives using chlorinating agents (e.g., POCl₃) under anhydrous conditions, monitored by TLC or HPLC .
- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate intermediates.
- Characterization using NMR (¹H/¹³C) to confirm substitution patterns and FT-IR for nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) .
- Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Key consideration: For reproducibility, document reaction parameters (temperature, stoichiometry, solvent purity) and include spectral data in supplementary materials .
Basic: How can researchers validate the structural identity of this compound to avoid misidentification?
Answer:
Misidentification risks arise from positional isomerism (e.g., 3,4- vs. 4,5-dichloro derivatives). Mitigation strategies include:
- X-ray crystallography for unambiguous structural confirmation (if crystalline) .
- Comparative analysis with reference spectra (e.g., SDBS or NIST databases) for NMR and mass spectrometry .
- Elemental analysis (CHNS) to verify empirical formula compliance (±0.3% tolerance) .
Note: For novel derivatives, provide full synthetic protocols and purity data (e.g., melting point, HRMS) in the main manuscript .
Advanced: How can computational modeling resolve contradictions in the reactivity of this compound across different solvent systems?
Answer:
Contradictory reactivity data (e.g., nucleophilic substitution rates in polar vs. nonpolar solvents) can be analyzed via:
- DFT calculations (Gaussian or ORCA) to model transition states and solvation effects .
- Solvent parameterization using Kamlet-Taft or Hansen solubility parameters to correlate dielectric constant with reaction kinetics .
- Experimental validation through kinetic studies (UV-Vis monitoring) under controlled conditions .
Example: A 2022 study resolved discrepancies in SNAr reactivity by identifying solvent-dependent stabilization of Meisenheimer complexes .
Advanced: What strategies optimize the regioselective functionalization of this compound for heterocyclic synthesis?
Answer:
Regioselectivity challenges in cross-coupling (e.g., Suzuki-Miyaura) or cyclization reactions require:
- Directing group incorporation (e.g., pyridyl or boronic ester) to bias reactivity at C4 or C5 .
- Metal-ligand screening (e.g., Pd/XPhos vs. Pd/SPhos) to modulate electronic effects .
- In situ monitoring via ¹⁹F NMR (if fluorinated analogs are used) to track intermediate formation .
Data-driven approach: Compare yields and selectivity ratios across 3–5 catalytic systems, reporting statistical significance (p < 0.05) via ANOVA .
Advanced: How should researchers address conflicting toxicity data for this compound in in vitro assays?
Answer:
Discrepancies in cytotoxicity (e.g., IC₅₀ variations >50% across cell lines) necessitate:
- Dose-response validation using orthogonal assays (MTT, resazurin, and ATP luminescence) .
- Cellular uptake studies (LC-MS/MS) to quantify intracellular concentrations and exclude assay artifacts .
- Meta-analysis of published data to identify confounding factors (e.g., serum protein binding differences) .
Best practice: Report raw data (mean ± SD) and statistical methods in supplementary tables .
Advanced: What methodologies elucidate the degradation pathways of this compound under environmental conditions?
Answer:
To study environmental stability:
- Hydrolytic degradation : Conduct accelerated aging (pH 2–12, 40–80°C) with LC-MS/MS to identify breakdown products (e.g., chlorinated amides) .
- Photolysis studies : Use xenon-arc lamps (simulated sunlight) and monitor degradation via GC-ECD for chlorinated byproducts .
- QSAR modeling : Predict ecotoxicity of degradation intermediates using EPI Suite or TEST software .
Reporting standard: Include degradation half-lives (t₁/₂) and Arrhenius plots in the main text .
Advanced: How can cross-disciplinary approaches enhance mechanistic studies of this compound in catalysis?
Answer:
Integrate techniques from organometallic chemistry and materials science:
- In situ XAFS to track metal coordination changes during catalytic cycles .
- Electrochemical profiling (CV, EIS) to correlate redox behavior with catalytic activity .
- TEM/EDX for nanoscale analysis of catalyst surfaces post-reaction .
Example: A 2023 study combined DFT and operando spectroscopy to identify Cu(I) intermediates in Ullmann coupling reactions .
Guidance for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
